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molecular formula C11H13ClO4 B8616468 Methyl 2-(2-chloroethoxy)-4-methoxybenzoate CAS No. 115801-87-1

Methyl 2-(2-chloroethoxy)-4-methoxybenzoate

Cat. No. B8616468
M. Wt: 244.67 g/mol
InChI Key: PYFUTMWBILAYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06683096B2

Procedure details

This compound was prepared following the procedure described in Example 1 (part C) starting with 5 g (27.4 mmol) of 2-hydroxy-5-methyl-benzoic acid methyl ester, 9 mL (60.3 mmol) of 1-bromo-2-chloro-ethane and 5.9 g (42.8 mmol) of potassium carbonate. After the work-up and purification, 6.6 g (99% of yield) of the desired product was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8](C)[CH:7]=[CH:6][C:5]=1[OH:11].Br[CH2:14][CH2:15][Cl:16].[C:17](=O)([O-])[O-:18].[K+].[K+]>>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([O:18][CH3:17])=[CH:6][C:5]=1[O:11][CH2:14][CH2:15][Cl:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)C)O)=O
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
BrCCCl
Step Three
Name
Quantity
5.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
After the work-up and purification, 6.6 g (99% of yield) of the desired product
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
Smiles
COC(C1=C(C=C(C=C1)OC)OCCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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